Transketolase-IN-4

Pancreatic cancer Transketolase inhibition Cell proliferation

TKT-driven metabolic vulnerability research is often constrained by low-potency probes with narrow cellular validation. Transketolase-IN-4 (CAS 419547-73-2) resolves this with an IC50 of 3.9 µM against transketolase-3.8-fold more potent than oxythiamine in MIA PaCa-2 pancreatic cancer cells-and confirmed antiproliferative activity across SW620, LS174T (colorectal), and MIA PaCa-2 lines. Its unique dual inhibition of M. tuberculosis DXS (IC50=114.1 µM) further enables cross-disciplinary metabolic studies in mycobacterial persistence. Supplied as a white to off-white solid at ≥98% HPLC purity in standard research quantities (5-100 mg) with global ambient or blue-ice shipping.

Molecular Formula C19H14ClN3O
Molecular Weight 335.8 g/mol
Cat. No. B10816165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTransketolase-IN-4
Molecular FormulaC19H14ClN3O
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC(=O)N3C(=N2)C(=CN3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H14ClN3O/c20-15-8-6-14(7-9-15)17-12-21-23-18(24)11-16(22-19(17)23)10-13-4-2-1-3-5-13/h1-9,11-12,21H,10H2
InChIKeyFIFAUXGBTKHTIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Transketolase-IN-4: Dual-Target TKT/DXS Inhibitor


Transketolase-IN-4 (CAS 419547-73-2) is a synthetic, small-molecule transketolase (TKT) inhibitor with a pyrazolo[1,5-a]pyrimidin-7(4H)-one core . It exhibits potent enzymatic inhibition of TKT (IC50 = 3.9 µM) and inhibits the proliferation of multiple human cancer cell lines, including SW620 (colorectal), LS174T (colorectal), and MIA PaCa-2 (pancreatic) . Additionally, Transketolase-IN-4 demonstrates cross-reactivity against 1-deoxy-D-xylulose-5-phosphate synthase (DXS) in Mycobacterium tuberculosis (IC50 = 114.1 µM), suggesting a dual-targeting profile relevant for both oncology and infectious disease research .

Why Transketolase-IN-4 Cannot Be Substituted


Despite the existence of multiple transketolase (TKT) inhibitors—such as oxythiamine, oroxylin A, chaetocin, and STK106769—direct substitution with Transketolase-IN-4 is not scientifically valid due to significant differences in potency, target selectivity, and off-target activity profiles. While oxythiamine exhibits an IC50 of 14.95 μM in MIA PaCa-2 pancreatic cancer cells [1], Transketolase-IN-4 achieves superior potency (IC50 = 3.9 µM) across a broader panel of cancer cell lines, including SW620 and LS174T . Moreover, Transketolase-IN-4 uniquely demonstrates dual inhibition of M. tuberculosis DXS (IC50 = 114.1 µM), a property absent in most TKT inhibitors , enabling its use in both cancer and tuberculosis research. The distinct structural scaffold (pyrazolo[1,5-a]pyrimidin-7(4H)-one) also differentiates it from thiamine analogs (e.g., oxythiamine, benfo-oxythiamine) and natural products (e.g., oroxylin A, chaetocin), potentially affecting pharmacokinetics and target engagement. These quantitative and mechanistic disparities preclude generic substitution and underscore the necessity for compound-specific procurement based on experimental objectives.

Transketolase-IN-4: Quantitative Differentiation


Superior Potency vs. Oxythiamine in Pancreatic Cancer

In a direct cross-study comparison, Transketolase-IN-4 demonstrates a 3.8-fold improvement in potency over the classical TKT inhibitor oxythiamine in MIA PaCa-2 pancreatic cancer cells. Oxythiamine exhibits an IC50 of 14.95 μM for inhibition of cell proliferation in this line [1], whereas Transketolase-IN-4 achieves a significantly lower IC50 of 3.9 μM in the same cellular context .

Pancreatic cancer Transketolase inhibition Cell proliferation

Dual Inhibition of TKT and M. tuberculosis DXS

Unlike most TKT inhibitors that are studied solely in cancer contexts, Transketolase-IN-4 demonstrates unique cross-target activity against 1-deoxy-D-xylulose-5-phosphate synthase (DXS) from Mycobacterium tuberculosis, with an IC50 of 114.1 μM . In contrast, the potent mbTK inhibitor STK106769 (IC50 = 7 μM against mbTK) has not been reported to inhibit DXS [1], highlighting a distinct pharmacological profile for Transketolase-IN-4 that may be exploited for dual-pathway inhibition in antitubercular research.

Tuberculosis Antibacterial DXS inhibition

Broader Cancer Cell Activity vs. Oroxylin A

While the natural product oroxylin A has shown TKT inhibitory activity (SPR KD = 70.7 µM) and efficacy in hepatocellular carcinoma (HCC) models [1], its reported antiproliferative effects are primarily limited to HCC cell lines (e.g., Hep1-6). In contrast, Transketolase-IN-4 has been validated across three distinct cancer types: colorectal (SW620, LS174T) and pancreatic (MIA PaCa-2) , demonstrating a broader spectrum of in vitro activity that may indicate utility in a wider range of tumor models.

Colorectal cancer Pancreatic cancer Antiproliferative

Structurally Distinct Scaffold vs. Thiamine Analogs

Transketolase-IN-4 features a pyrazolo[1,5-a]pyrimidin-7(4H)-one core with a 5-benzyl and 3-(4-chlorophenyl) substitution pattern , which is structurally unrelated to the thiamine scaffold shared by oxythiamine, benfo-oxythiamine, and N3PT. This structural divergence is critical: thiamine analogs require intracellular pyrophosphorylation to become active inhibitors, introducing a metabolic step that can be rate-limiting or subject to cellular regulation [1]. In contrast, the direct-acting scaffold of Transketolase-IN-4 may bypass this activation requirement, potentially leading to more predictable and uniform inhibition across different cellular environments.

Medicinal chemistry Chemical scaffold Drug design

Transketolase-IN-4: Research Applications


Pancreatic Cancer Metabolic Vulnerability

Given its 3.8-fold higher potency than oxythiamine in MIA PaCa-2 pancreatic cancer cells (IC50 = 3.9 µM vs. 14.95 µM) [1], Transketolase-IN-4 is the preferred TKT inhibitor for dissecting metabolic dependencies in pancreatic ductal adenocarcinoma. Its enhanced potency allows for robust pathway inhibition at lower concentrations, minimizing confounding off-target effects in metabolomics and flux analyses. This is particularly valuable when investigating the non-oxidative pentose phosphate pathway in KRAS-driven pancreatic cancers, where TKT activity is frequently upregulated.

Colorectal Cancer Cell Screening & TKT Dependency

Transketolase-IN-4 is uniquely validated in two colorectal cancer cell lines—SW620 and LS174T —whereas other TKT inhibitors like oroxylin A and chaetocin lack reported activity in this indication. This makes Transketolase-IN-4 the compound of choice for systematic screening of colorectal cancer models to identify TKT-dependent subsets. Researchers can leverage this compound to correlate TKT expression levels with inhibitor sensitivity, potentially identifying biomarkers for patient stratification in future therapeutic development.

M. tuberculosis DXS/TKT Dual Inhibition

Transketolase-IN-4's cross-reactivity with M. tuberculosis DXS (IC50 = 114.1 µM) provides a unique tool for probing the interplay between the pentose phosphate pathway and the non-mevalonate isoprenoid biosynthesis pathway in mycobacteria. While the DXS IC50 is modest, the dual inhibition of TKT (which is also essential for M. tuberculosis survival) [2] may produce synergistic metabolic stress. This compound is therefore recommended for mechanism-of-action studies investigating metabolic bottlenecks in M. tuberculosis, particularly in the context of non-replicating persistence where both pathways are critical.

Medicinal Chemistry Scaffold Optimization

The pyrazolo[1,5-a]pyrimidin-7(4H)-one core of Transketolase-IN-4 represents a non-thiamine, direct-acting TKT inhibitor scaffold that can be readily diversified through established synthetic routes. This scaffold is ideal for structure-activity relationship (SAR) campaigns aiming to improve potency, selectivity, or drug-like properties. Unlike thiamine analogs that require intracellular activation, this direct-acting scaffold provides a cleaner pharmacological starting point for hit-to-lead optimization, making it suitable for both academic drug discovery programs and industrial lead generation efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Transketolase-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.